REACTION_CXSMILES
|
ClCCl.C(N(CC)CC)C.Cl.[NH2:12][OH:13].[C:14]([Si:18](Cl)([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([CH3:17])([CH3:16])[CH3:15]>CCCCCC.C(OCC)(=O)C>[Si:18]([O:13][NH2:12])([C:14]([CH3:17])([CH3:16])[CH3:15])([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:2.3|
|
Name
|
|
Quantity
|
20 L
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
7.1 L
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1769 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
7 kg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)Cl
|
Name
|
seven
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 L
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
28 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred at 20° C. for 5 days
|
Duration
|
5 d
|
Type
|
FILTRATION
|
Details
|
The resulting thick white suspension was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the precipitate (mostly triethylamine hydrochloride)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to a thick paste by rotary evaporation on two
|
Type
|
CUSTOM
|
Details
|
separate evaporators
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (4 L) was added to each portion and evaporation
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered (
|
Type
|
CUSTOM
|
Details
|
removing the remaining triethylamine hydrochloride) and the solvent
|
Type
|
CUSTOM
|
Details
|
evaporated (
|
Type
|
CUSTOM
|
Details
|
When most of the solvent was removed
|
Type
|
ADDITION
|
Details
|
hexane (4 L) was added to each portion and evaporation
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The resulting white solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 40° C.
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)ON
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4780 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |